4-(Cyclohexylamino)oxolan-3-ol
CAS No.:
Cat. No.: VC16471420
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO2 |
|---|---|
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | 4-(cyclohexylamino)oxolan-3-ol |
| Standard InChI | InChI=1S/C10H19NO2/c12-10-7-13-6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2 |
| Standard InChI Key | GXTGMNFBWMYHQC-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)NC2COCC2O |
Introduction
4-(Cyclohexylamino)oxolan-3-ol is a chemical compound with the CAS number 1178026-71-5. It is characterized by its molecular formula C10H19NO2 and molecular weight of 185.26 g/mol . This compound is a derivative of oxolan, which is a five-membered ring structure, and it incorporates a cyclohexylamino group attached to the fourth carbon of the ring.
Synthesis
The synthesis of 4-(Cyclohexylamino)oxolan-3-ol typically involves the reaction of oxolan derivatives with cyclohexylamine. The exact synthesis pathway may vary depending on the starting materials and desired purity of the final product. Detailed synthesis protocols are not provided in the available literature, but it is likely that standard organic synthesis techniques are employed.
Applications
The applications of 4-(Cyclohexylamino)oxolan-3-ol are not well-documented. It may serve as an intermediate in the synthesis of more complex molecules or have potential uses in pharmaceutical or chemical industries, but specific applications are not detailed in the current literature.
Data Table
| Property | Value |
|---|---|
| CAS Number | 1178026-71-5 |
| Molecular Formula | C10H19NO2 |
| Molecular Weight | 185.26 g/mol |
| Purity | 95% (available from AKSci) |
| Supplier | AKSci (ID: 0492DQ) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume